
2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide
Vue d'ensemble
Description
“2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide” is a novel thiourea derivative . Thiourea derivatives have been found to be useful ligands for the potential determination of traces of the transition metals . They can form chelates with monodentate or bidentate depending on the protonation states as neutral ligands or mono-/di-anions .
Synthesis Analysis
The synthesis of “2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide” involves a solution of 2-chlorobenzoyl chloride (0.01 mol) in acetone (50 cm 3) being added dropwise to a suspension of KSCN (0.01 mol) in acetone (30 cm 3) .Molecular Structure Analysis
The molecular structure of “2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide” was characterized by elemental analysis, FTIR and 1 H-NMR techniques . It crystallizes in the monoclinic space group P 1 2 1 / c 1, with Z = 4, and unit-cell parameters, a = 6.7140 (15) Å, b = 13.667 (3) Å, c = 15.524 (4) Å .Chemical Reactions Analysis
The chemical reactions of “2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide” involve its transition metal complexes (ML 2; M: Co 2+, Ni 2+ and Cu 2+) . The thermal decomposition of the complexes has been studied by TG/TDA combined system . Cyclic voltammetry technique was utilized to understand the electrochemical behavior of the complexes .Applications De Recherche Scientifique
Palladium-Catalyzed Hiyama Cross-Couplings
2-Chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide: is a valuable compound in the field of organic synthesis, particularly in palladium-catalyzed Hiyama cross-couplings. This process is crucial for creating C2-aryl pyrimidine derivatives, which are important in the development of pharmaceuticals and natural products. The presence of a 2-chloro pyrimidine allows for efficient coupling with organosilanes, such as trimethoxy(phenyl)silane and vinyltrimethoxysilane, in the presence of CuCl and TBAF . This method demonstrates good functional group tolerance and is significant for the synthesis of complex molecules.
Anti-Fibrosis Drug Development
The pyrimidine core of 2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide has been employed in the design of anti-fibrotic drugs. Novel heterocyclic compounds containing this moiety have been synthesized and evaluated for their biological activity against immortalized rat hepatic stellate cells (HSC-T6). Some derivatives have shown promising anti-fibrotic activities, indicating potential for the development of new therapeutic agents .
Tyrosine Kinase Inhibitors for Cancer Therapy
Halogenated pyrimidine derivatives, such as 2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide , are significant in the development of tyrosine kinase inhibitors. These compounds are being studied for their potential as anticancer therapies. The incorporation of halogenated pyrimidines into the molecular structure can lead to novel compounds with prospects for clinical optimization .
Orientations Futures
The future directions of “2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide” could involve further exploration of its potential biological activities. For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . This suggests that “2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide” and its derivatives could be further investigated for their potential biological activities.
Mécanisme D'action
Target of Action
It is known that thiourea derivatives, which include this compound, have been found to be useful ligands for the potential determination of traces of the transition metals .
Mode of Action
It is known that thiourea derivatives can form chelates with monodentate or bidentate depending on the protonation states as neutral ligands or mono-/di-anions .
Biochemical Pathways
It is known that thiourea derivatives have been studied for their antitubercular, antibacterial, antifungal, anti-thyroidal, and insecticidal properties .
Pharmacokinetics
It is known that thiourea derivatives have been investigated for the liquid–liquid extraction and separation of some transition metals such as cu, au, pd, and pt .
Result of Action
It is known that thiourea derivatives have been studied for their antioxidant activities .
Action Environment
It is known that thiourea derivatives have been studied for their electrochemical and thermal behavior .
Propriétés
IUPAC Name |
2-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4OS/c13-9-5-2-1-4-8(9)10(18)16-12(19)17-11-14-6-3-7-15-11/h1-7H,(H2,14,15,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNZPYJRZFRPCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=NC=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




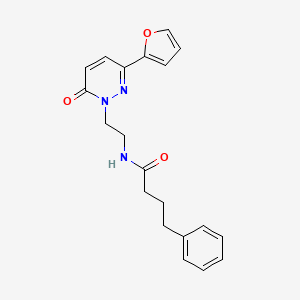
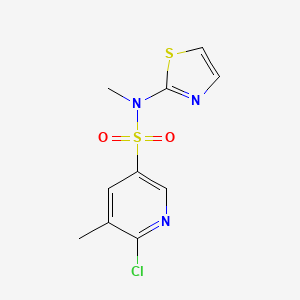

![1-(3-Chloro-4-methylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2361601.png)
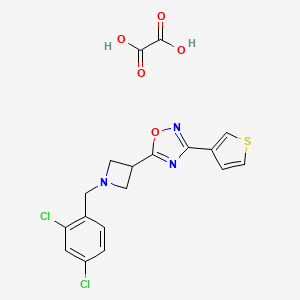
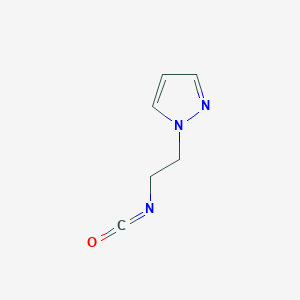
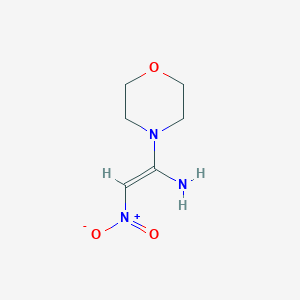
![5-(4-Methylpiperazin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2361611.png)
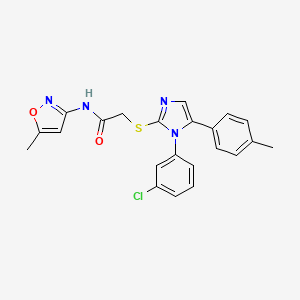
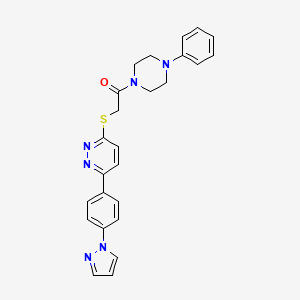
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2361614.png)
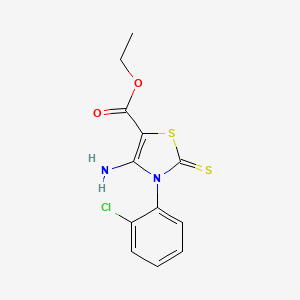
![N-Tert-butyl-2-(7,8-dimethyl-4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetamide](/img/structure/B2361616.png)